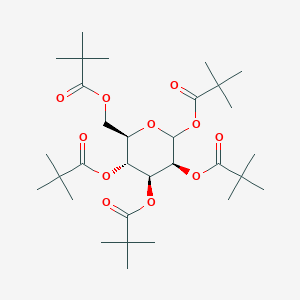
1,3,5-Tricaffeoylquinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tricaffeoylquinic acid is a naturally occurring polyphenolic compound belonging to the family of caffeoylquinic acids. These compounds are esters formed between quinic acid and caffeic acid. This compound is known for its significant antioxidant properties and is found in various plants, including coffee beans and certain medicinal herbs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tricaffeoylquinic acid typically involves the esterification of quinic acid with caffeic acid. The process can be carried out using different methods, including chemical synthesis and enzymatic reactions. One common synthetic route involves the selective esterification of quinic acid with caffeic acid under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources such as coffee beans or medicinal plants. The extraction process typically includes solvent extraction, purification, and crystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tricaffeoylquinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The caffeoyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like acyl chlorides and anhydrides.
Major Products Formed
The major products formed from these reactions include various quinones, reduced caffeoylquinic acids, and substituted derivatives .
Aplicaciones Científicas De Investigación
1,3,5-Tricaffeoylquinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying polyphenolic chemistry and antioxidant mechanisms.
Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: Research has shown potential therapeutic applications in treating neurodegenerative diseases, cancer, and cardiovascular diseases due to its antioxidant and anti-inflammatory effects
Industry: It is used in the food and beverage industry as a natural antioxidant and preservative.
Mecanismo De Acción
1,3,5-Tricaffeoylquinic acid exerts its effects primarily through its antioxidant properties. The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress .
Comparación Con Compuestos Similares
1,3,5-Tricaffeoylquinic acid is part of the larger family of caffeoylquinic acids, which includes:
- 3-Caffeoylquinic acid (Neochlorogenic acid)
- 4-Caffeoylquinic acid (Cryptochlorogenic acid)
- 5-Caffeoylquinic acid (Chlorogenic acid)
- 3,4-Dicaffeoylquinic acid
- 3,5-Dicaffeoylquinic acid
- 4,5-Dicaffeoylquinic acid
Compared to these similar compounds, this compound is unique due to its specific esterification pattern, which may confer distinct biological activities and chemical properties .
Propiedades
Fórmula molecular |
C34H30O15 |
|---|---|
Peso molecular |
678.6 g/mol |
Nombre IUPAC |
(3R,5R)-1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C34H30O15/c35-21-7-1-18(13-24(21)38)4-10-29(41)47-27-16-34(33(45)46,49-31(43)12-6-20-3-9-23(37)26(40)15-20)17-28(32(27)44)48-30(42)11-5-19-2-8-22(36)25(39)14-19/h1-15,27-28,32,35-40,44H,16-17H2,(H,45,46)/b10-4+,11-5+,12-6+/t27-,28-,32?,34?/m1/s1 |
Clave InChI |
MSKVJEAKVWAQTA-JFPZSYFPSA-N |
SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O |
SMILES isomérico |
C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(OC(=O)/C=C/C4=CC(=C(C=C4)O)O)C(=O)O |
SMILES canónico |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















